1-(Piperidin-4-YL)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-YL)azetidin-3-amine is a compound that features a piperidine ring and an azetidine ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the azetidine ring is a four-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-YL)azetidin-3-amine typically involves the formation of the piperidine and azetidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the azetidine ring can be formed via cyclization reactions involving suitable amine precursors .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-YL)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized compounds .
Scientific Research Applications
1-(Piperidin-4-YL)azetidin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-YL)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: This compound shares a similar structure but includes a methanol group.
(1-CBZ-PIPERIDIN-4-YL-AZETIDIN-3-YL)-AMINE-2HCl: Another structurally related compound with different functional groups.
Uniqueness
1-(Piperidin-4-YL)azetidin-3-amine is unique due to its specific combination of the piperidine and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-piperidin-4-ylazetidin-3-amine |
InChI |
InChI=1S/C8H17N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6,9H2 |
InChI Key |
JMYTZZRHZNDWME-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.